cis-1,3-Dimethoxycyclohexane
Description
Historical Context of Structural and Conformational Studies in Cyclic Ethers.
The study of the structure and conformation of cyclic compounds, particularly cyclohexane (B81311) and its derivatives, has been a cornerstone of organic chemistry since the late 19th and early 20th centuries. Initial theories by Sachse and Mohr proposed non-planar, "chair" and "boat" conformations for cyclohexane to relieve ring strain. msu.eduyoutube.com However, it was the seminal work of Derek H. R. Barton in the 1950s that fully illuminated the profound implications of conformational analysis, for which he shared the Nobel Prize in 1969. msu.edu Barton's work established that substituents on a cyclohexane ring could occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups due to reduced steric hindrance. msu.edulibretexts.org
The introduction of heteroatoms, such as oxygen, into the cyclic framework to form cyclic ethers introduced new dimensions to conformational analysis. The presence of the oxygen atom and its lone pairs of electrons can significantly influence the geometry and stability of the ring. fiveable.me This led to the investigation of phenomena like the anomeric effect, first observed in pyranose rings in carbohydrate chemistry. wikipedia.orgscripps.edu The anomeric effect describes the tendency of a substituent at a carbon adjacent to a heteroatom to favor an axial orientation, a counterintuitive finding when considering steric bulk alone. wikipedia.orgdypvp.edu.in This effect is attributed to stabilizing stereoelectronic interactions, such as hyperconjugation between a lone pair on the ring's heteroatom and the antibonding orbital of the substituent's bond to the ring. wikipedia.org
Early investigations into the conformations of simple cyclic ethers and their substituted derivatives relied heavily on techniques like NMR spectroscopy to differentiate between stereoisomers and study conformational equilibria. vulcanchem.comacs.org These foundational studies paved the way for a deeper understanding of the interplay between steric and electronic effects in determining the three-dimensional structure and reactivity of heterocyclic compounds.
Significance in Stereochemical Investigations of Substituted Cyclohexane Systems.
Substituted cyclohexanes are fundamental models for studying stereochemical principles due to their well-defined chair conformations and the distinct spatial arrangement of axial and equatorial substituents. msu.edusapub.org The relative stability of these conformations is dictated by a variety of steric interactions, most notably the 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.orgresearchgate.net The magnitude of these interactions generally increases with the size of the substituent, leading to a preference for the equatorial position. sapub.orglibretexts.org
The study of disubstituted cyclohexanes, such as the 1,3-disubstituted systems, provides a more complex and informative platform for stereochemical investigations. spcmc.ac.in In these systems, the relative orientation of the two substituents (cis or trans) and their conformational preferences (axial or equatorial) must be considered. For a cis-1,3-disubstituted cyclohexane, the two substituents can be either both axial (diaxial) or both equatorial (diequatorial). libretexts.orgspcmc.ac.in The diequatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orgresearchgate.net
Cis-1,3-dimethoxycyclohexane has emerged as a significant compound in these investigations. vulcanchem.com It serves as a valuable model for examining the balance between steric and stereoelectronic effects. The presence of two methoxy (B1213986) groups at the 1 and 3 positions allows for detailed analysis of their conformational preferences and the influence of factors like intramolecular hydrogen bonding and the anomeric effect. researchgate.netacs.org Research on this compound and related compounds often involves comparative studies with their trans isomers and other 1,3-disubstituted cyclohexanes to elucidate the subtle factors that govern conformational equilibria. vulcanchem.comresearchgate.net These studies contribute to a more refined understanding of molecular shape, stability, and reactivity in complex cyclic systems. vulcanchem.com
Interactive Data Table: Conformational Preferences in Substituted Cyclohexanes
The following table summarizes the general conformational preferences for substituents in cyclohexane systems, which provides context for the specific case of this compound.
| Substituent | A-Value (kcal/mol) | Predominant Conformation | Key Steric Interaction |
| -CH₃ | 1.7 | Equatorial | 1,3-Diaxial |
| -OH | 0.9 | Equatorial | 1,3-Diaxial |
| -OCH₃ | 0.6 | Equatorial | 1,3-Diaxial |
| -Cl | 0.5 | Equatorial | 1,3-Diaxial |
| -Br | 0.5 | Equatorial | 1,3-Diaxial |
| -CN | 0.2 | Equatorial | 1,3-Diaxial |
| -C(CH₃)₃ | >5.0 | Equatorial | 1,3-Diaxial |
Note: A-value represents the energy difference between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,3S)-1,3-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
MQTLTQMOALIWRO-OCAPTIKFSA-N |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H](C1)OC |
Canonical SMILES |
COC1CCCC(C1)OC |
Synonyms |
1,3-dimethoxycyclohexane cis-1,3-dimethoxycyclohexane |
Origin of Product |
United States |
Synthetic Methodologies and Precursors
Established Synthetic Routes for cis-1,3-Dimethoxycyclohexane
A primary route for synthesizing derivatives of 1,3-dioxygenated cyclohexanes begins with 1,3-cyclohexanedione. The initial step involves an acid-catalyzed reaction with methanol (B129727). This process does not directly yield the diether but instead forms the key intermediate, 3-methoxy-2-cyclohexen-1-one. google.comprepchem.com In this reaction, methanol serves as the methylating reagent, and the reaction is promoted by a Lewis acid catalyst to facilitate the dewatering process. google.com
Subsequent transformation of the 3-methoxy-2-cyclohexen-1-one intermediate is required to obtain this compound. This involves the reduction of the ketone functionality to a hydroxyl group, followed by the methylation of this new alcohol. The stereochemical control during the reduction step is critical to ensure the formation of the desired cis isomer.
An alternative and powerful strategy to access the cis-1,3-dioxygenated cyclohexane (B81311) core is through the Birch reduction of an aromatic ether. lscollege.ac.inmasterorganicchemistry.com This reaction typically utilizes an aromatic compound with a benzenoid ring and converts it into a 1,4-cyclohexadiene (B1204751) product. lscollege.ac.in
For the synthesis of this compound, the starting material is 1,3-dimethoxybenzene. The reduction is carried out using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, with an alcohol like ethanol (B145695) or t-butanol added as a proton source. masterorganicchemistry.com This process yields 1,3-dimethoxy-1,4-cyclohexadiene. The final step is a catalytic hydrogenation of this diene. The hydrogenation of the double bonds typically occurs via syn-addition (addition to the same face of the molecule), leading to the formation of the thermodynamically favored this compound.
Acid-Catalyzed Alkoxylation Reactions.
Advanced Synthetic Approaches Utilizing this compound as a Substrate
As a meso compound, which contains a plane of symmetry, this compound is an excellent substrate for advanced synthetic methods that aim to create chirality from an achiral starting material.
Oxidative desymmetrization is a strategy that transforms a symmetrical meso compound into a single enantiomer of a chiral product. researchgate.net The oxidation of this compound is a direct application of this principle. The reaction targets one of the C-H bonds adjacent to an ether group, converting the symmetrical diether into a chiral ketone. researchgate.net This transformation is valuable as the resulting chiral 3-methoxycyclohexanone (B95188) is a versatile building block for the synthesis of more complex molecules. researchgate.net
The desymmetrization of this compound can be achieved through enantioselective C(sp³)–H bond oxidation. researchgate.net This cutting-edge methodology utilizes a chiral catalyst to control the stereochemical outcome of the reaction. Research has shown that a manganese-based catalyst system can perform this transformation. researchgate.net
In a specific example, the oxidative desymmetrization of this compound was performed using a chiral manganese catalyst and aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant. researchgate.net The reaction yielded the chiral product 3-methoxycyclohexanone. researchgate.net While the enantioselectivity for this simple substrate was modest, the study successfully demonstrated the viability of direct C(sp³)–H bond functionalization on this fundamental structure. researchgate.net Computational studies suggest the mechanism involves an initial hydrogen atom transfer (HAT) from the cyclohexane ring to the catalyst, followed by an electron transfer, which ultimately leads to the formation of the chiral ketone product. researchgate.net
Conformational Analysis and Dynamics
Chair Conformations and Ring Inversion Dynamics of Substituted Cyclohexanes
Substituted cyclohexanes, including cis-1,3-dimethoxycyclohexane, predominantly adopt a chair conformation to minimize angular and torsional strain. leah4sci.comlibretexts.org This conformation allows for the staggering of all carbon-carbon bonds, thus reducing steric hindrance. The cyclohexane (B81311) ring is not static; it undergoes a rapid process known as ring inversion or a chair flip. leah4sci.comias.ac.in During this inversion, axial bonds become equatorial and vice versa. leah4sci.comias.ac.in For cis-1,3-disubstituted cyclohexanes, this dynamic equilibrium exists between a diequatorial (e,e) and a diaxial (a,a) conformation. fiveable.mespcmc.ac.inlibretexts.org The relative energies of these two conformers determine the position of the equilibrium.
Stereoelectronic Effects on Conformational Preferences
The preference for one chair conformation over another is dictated by a combination of steric and stereoelectronic effects.
In substituted cyclohexanes, substituents can occupy either axial or equatorial positions. libretexts.org Generally, conformations with larger substituents in the equatorial position are more stable due to reduced steric strain. libretexts.orglibretexts.org For this compound, two primary chair conformations are possible: one where both methoxy (B1213986) groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). pearson.comvaia.com The diequatorial conformer is significantly more stable because it minimizes steric repulsions. libretexts.orgvaia.com In the diequatorial conformation, the bulky methoxy groups are positioned away from the rest of the ring, leading to a lower energy state. chemistrysteps.com
A key factor destabilizing the diaxial conformation is the presence of 1,3-diaxial interactions. fiveable.melibretexts.org These are steric repulsions between an axial substituent and the two axial hydrogens located on the same side of the cyclohexane ring, three carbons away. fiveable.melibretexts.org In the diaxial conformer of a cis-1,3-disubstituted cyclohexane, significant steric strain arises from the interaction between the two axial substituents themselves, in addition to their interactions with axial hydrogens. spcmc.ac.inmvpsvktcollege.ac.in This is often referred to as a syn-axial interaction. spcmc.ac.in For instance, in cis-1,3-dimethylcyclohexane (B1347349), the diaxial conformation is destabilized by approximately 5.5 kcal/mol compared to the diequatorial conformer due to these interactions. spcmc.ac.in This significant energy difference makes the diaxial conformer almost non-existent at room temperature. spcmc.ac.in A similar, substantial destabilization is expected for the diaxial conformer of this compound.
Axial-Equatorial Isomerism and Relative Conformer Stability.
Quantitative Assessment of Equilibrium Between Diequatorial and Diaxial Conformers
The equilibrium between the diequatorial and diaxial conformers of cis-1,3-disubstituted cyclohexanes heavily favors the diequatorial form. For cis-1,3-dimethylcyclohexane, the equilibrium mixture is estimated to be greater than 99.99% diequatorial. This overwhelming preference is due to the large energy difference between the two conformers. spcmc.ac.in While specific quantitative data for this compound requires detailed experimental or computational analysis, the principles derived from related compounds like cis-1,3-dimethylcyclohexane and cis-cyclohexane-1,3-diol suggest a strong preference for the diequatorial conformer. spcmc.ac.inresearchgate.net For cis-cyclohexane-1,3-diol, the Gibbs free energy change (ΔG°) for the diequatorial to diaxial equilibrium ranges from 0.1 kcal/mol in a nonpolar solvent to 2.7 kcal/mol in an aqueous solution, consistently favoring the diequatorial conformation. researchgate.net
Table 1: Conformational Energy Differences in cis-1,3-Disubstituted Cyclohexanes
| Compound | Conformation | Relative Energy (kcal/mol) | Predominant Conformer |
| cis-1,3-Dimethylcyclohexane | Diequatorial | 0 | >99.99% |
| Diaxial | ~5.5 | <0.01% | |
| cis-Cyclohexane-1,3-diol (in CCl4) | Diequatorial | 0 | Favored |
| Diaxial | 0.1 | ||
| cis-Cyclohexane-1,3-diol (in H2O) | Diequatorial | 0 | Favored |
| Diaxial | 2.7 |
Note: Data for this compound is not explicitly available but is expected to follow a similar trend.
Influence of Solvent Environment on Conformational Equilibrium
The solvent environment can influence the position of the conformational equilibrium. researchgate.net Generally, the polarity of the solvent can affect the relative stability of conformers with different dipole moments. ucl.ac.uk However, for many cis-1,3-disubstituted cyclohexanes, the large steric destabilization of the diaxial conformer is the dominant factor, often overriding solvent effects. researchgate.net For example, in various cis-3-halocyclohexanols and cis-3-halo-1-methoxycyclohexanes, the diequatorial conformer remains predominant across different solvents. researchgate.net In some specific cases, such as with cis-3-aminocyclohexanols, intramolecular hydrogen bonding in nonpolar solvents can stabilize the diaxial conformer, but this is a specific interaction not present in this compound. researchgate.netscielo.br For cis-cyclohexane-1,3-diol, the preference for the diequatorial conformer increases with solvent polarity. researchgate.net
Intramolecular Electronic Interactions Affecting Conformation, such as Hyperconjugation
Beyond classical steric effects, intramolecular electronic interactions like hyperconjugation can also play a role in determining conformational preferences. researchgate.netresearchgate.net Hyperconjugation involves the delocalization of sigma (σ) electrons into an adjacent empty or partially filled p-orbital or an antibonding sigma (σ) orbital. testbook.com This interaction can lead to stabilization. testbook.com In cyclohexane systems, hyperconjugative interactions between C-C or C-H bonds and C-O antibonding orbitals can influence conformer stability. researchgate.netresearchgate.net For instance, interactions of the σ(C-C)/σ(C-H) → σ(C-O) type have been shown to be significant in some substituted cyclohexanes. researchgate.netresearchgate.net These effects, along with electrostatic interactions, can modulate the energy landscape of the conformational equilibrium. scispace.com
Spectroscopic Investigations of Structure and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
NMR spectroscopy is instrumental in differentiating between stereoisomers and providing quantitative data on conformational equilibria. vulcanchem.com Both ¹H and ¹³C NMR techniques are employed to unravel the structural nuances of cis-1,3-dimethoxycyclohexane. vulcanchem.com
Proton Nuclear Magnetic Resonance (¹H NMR) for Stereochemical Assignment
In cis-1,3-disubstituted cyclohexanes, the stereochemistry can be assigned by analyzing the coupling constants (J-values) between vicinal protons. ipb.pt The cis isomer is characterized by specific Nuclear Overhauser Effect (NOE) correlations between the substituents located on the same side of the cyclohexane (B81311) ring. For this compound, the diequatorial conformer is generally the most stable, a preference that can be confirmed through ¹H NMR analysis. researchgate.net
The chemical shifts of protons are influenced by the electronegativity of the substituents. For instance, in a series of cis-3-Y-1-methoxycyclohexanes, the chemical shift of the proton at C-3 (H-3) increases with the electronegativity of the substituent Y when Y is in the second row of the periodic table (e.g., CH₃ < N(CH₃)₂ < OCH₃ < F). nih.gov
A representative ¹H NMR spectrum of a related compound, cis-1,3-dimethylcyclohexane (B1347349), shows distinct signals for its various protons, which can be used for structural assignment.
Table 1: Representative ¹H NMR Data for a cis-1,3-disubstituted Cyclohexane Derivative
| Assignment | Chemical Shift (ppm) |
| A | 1.69 |
| B | 1.65 |
| C | 1.63 |
| D | 1.34 |
| E | 1.250 |
| F | 0.861 |
| G | 0.770 |
| J | 0.540 |
| Data for cis-1,3-dimethylcyclohexane. chemicalbook.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Conformational Analysis
¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and spatial orientation, making ¹³C NMR a valuable technique for conformational analysis.
The α-effect on ¹³C chemical shifts, which describes the effect of a substituent on the carbon to which it is attached, correlates well with the substituent's electronegativity. nih.gov In contrast, the β-effect, the effect on the adjacent carbon, is inversely related to electronegativity for halogenated compounds. nih.gov For this compound, the inductive effect of the methoxy (B1213986) groups is the predominant factor influencing the chemical shift of the α-carbon. nih.gov Studies on related cis-1,3-disubstituted cyclohexanes have shown that the chemical shifts of C-2 and C-4 are more shielded for compounds with substituents like N(CH₃)₂, OCH₃, and F compared to halogens. nih.gov This is attributed to the greater hyperconjugative interaction of the lone pairs of the more electronegative atoms. nih.gov
Table 2: Representative ¹³C NMR Data for a cis-1,3-disubstituted Cyclohexane Derivative
| Carbon Atom | Chemical Shift (ppm) |
| C1, C3 | 28.5 |
| C2 | 43.5 |
| C4, C6 | 35.0 |
| C5 | 23.5 |
| CH₃ | 23.0 |
| Data for cis-1,3-dimethylcyclohexane. chemicalbook.com |
Low-Temperature NMR Spectroscopy for Probing Conformational Equilibria
Low-temperature NMR spectroscopy is a crucial technique for studying the conformational equilibria of cyclohexane derivatives. By lowering the temperature, the rate of chair-chair interconversion can be slowed down sufficiently on the NMR timescale, allowing for the observation of individual conformers. bhu.ac.in This "stopped-exchange" or "slow-exchange" regime enables the direct measurement of the populations of the diequatorial and diaxial conformers. bhu.ac.inrsc.org
For many cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable. researchgate.net However, the equilibrium can be influenced by factors such as intramolecular hydrogen bonding. researchgate.netresearchgate.net In the case of this compound, low-temperature ¹³C NMR studies on its trans isomer have been used to accurately measure the equilibrium between the diequatorial and diaxial conformers in various solvents. researchgate.netpublish.csiro.au These studies have shown that the diequatorial conformer is favored under all conditions, with its population increasing with solvent polarity. researchgate.netpublish.csiro.au
The free energy difference (ΔG°) between the conformers can be calculated from their populations at equilibrium, providing quantitative insight into their relative stabilities. researchgate.net
Analysis of Vicinal Coupling Constants (³JHH) and Their Correlation to Dihedral Angles
The magnitude of the vicinal coupling constant, ³JHH, between two protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. beilstein-journals.orgmiamioh.edu This correlation is a cornerstone of conformational analysis, allowing for the determination of the relative stereochemistry and conformation of molecules. beilstein-journals.orglibretexts.org
In cyclohexane systems, large ³JHH values (typically > 10 Hz) are indicative of an axial-axial relationship between the coupled protons, corresponding to a dihedral angle of approximately 180°. researchgate.net Conversely, smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.
For cis-1,3-disubstituted cyclohexanes, the observation of large ³JHH values for specific protons can confirm the predominance of the diequatorial conformer. researchgate.netresearchgate.net The experimental ³JHH values can be used in conjunction with Karplus-type equations to calculate the dihedral angles and, consequently, the populations of the different conformers in solution. researchgate.net
Substituent-Induced Chemical Shifts as Conformational Probes
The introduction of a substituent onto a cyclohexane ring causes characteristic changes in the chemical shifts of the ring's protons and carbons. These substituent-induced chemical shifts (SCS) are valuable probes for conformational analysis. The magnitude and direction of the SCS depend on the nature of the substituent and its orientation (axial or equatorial).
In cis-1,3-disubstituted cyclohexanes, the chemical shifts are influenced by both inductive and stereoelectronic effects. nih.govacs.org The α-effect on the H-3 chemical shift, for example, increases with the substituent's electronegativity for second-row elements. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis has shown that this effect is related to the n(Y) → σ*(C3-H3a) interaction energy. researchgate.netnih.gov Similarly, the β-effect on the chemical shifts of the protons at C-2 and C-4 is also influenced by hyperconjugative interactions. nih.gov
By comparing the observed chemical shifts with those predicted for different conformations, it is possible to deduce the preferred conformation of the molecule. This approach has been widely used in the conformational analysis of substituted cyclohexanes. acs.org
Theoretical and Computational Chemistry Studies
Quantum Mechanical Electronic Structure Calculations
Quantum mechanical calculations are fundamental to understanding the electronic properties of cis-1,3-dimethoxycyclohexane. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule. From this, a wide range of molecular properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying organic molecules due to its favorable balance of accuracy and computational cost. github.io It is frequently employed for geometry optimization, where the total energy of a molecule is minimized with respect to the positions of its atoms to find its ground-state structure. mdpi.com
In the study of this compound and related substituted cyclohexanes, DFT methods are used to calculate the equilibrium geometries and relative energies of different conformers. researchgate.net Functionals such as B3LYP (Becke's 3-parameter functional combined with the Lee-Yang-Parr correlation functional) and M06-2X, paired with basis sets like 6-31G(d,p) or the correlation-consistent cc-pVTZ, have proven effective for these systems. researchgate.netresearchgate.net These calculations are crucial for building an accurate energy landscape of the molecule.
| DFT Functional | Basis Set | Primary Application | Reference |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | Predicting conformational equilibrium and intramolecular interactions in substituted methoxycyclohexanes. | |
| M06-2X | cc-pVTZ(-f)++ | Calculating optimized geometries and free energies of conformers for substituted cyclohexanes. | researchgate.net |
| B3LYP | 6-31G(d,p) | Calculating optimized geometries and vibrational spectra for conformational analysis. | researchgate.net |
To achieve higher accuracy in energy calculations, methods that explicitly account for electron correlation are necessary. Second-order Møller-Plesset perturbation theory (MP2) is a common approach that improves upon the Hartree-Fock method by adding a correction for electron correlation. researchgate.netolemiss.edu This method is particularly useful for systems where electron correlation effects are significant for determining the relative energies of conformers or the strengths of intramolecular interactions. researchgate.netnih.gov For related molecules, MP2 calculations have been used to refine the energetic differences between various isomers and conformers, providing results that are often in better agreement with experimental data than those from standard DFT functionals. olemiss.edunih.gov
Coupled-Cluster (CC) theory, and particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is considered the "gold standard" in quantum chemistry for calculating highly accurate energies of small to medium-sized molecules. Due to its high computational cost, CCSD(T) is typically not used for full geometry optimization but rather for single-point energy calculations on geometries optimized with less expensive methods like DFT or MP2. olemiss.edunih.gov In studies of analogous systems with intramolecular interactions, CCSD(T) provides benchmark energy values that can be used to assess the accuracy of other methods and to obtain reliable data on cis/trans energy differences and interaction strengths. olemiss.edunih.gov
Møller-Plesset Perturbation Theory (MP2) for Correlated Electron Systems.
Computational Modeling of Conformational Preferences and Energy Landscapes
The cyclohexane (B81311) ring is conformationally flexible, primarily existing in chair conformations. For this compound, two distinct chair conformers are possible: one with both methoxy (B1213986) groups in equatorial positions (diequatorial, ee) and one with both in axial positions (diaxial, aa).
Computational modeling is essential for determining the relative stability of these conformers. Theoretical calculations consistently show that for most cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is significantly lower in energy than the diaxial conformer. researchgate.net The primary reason for the instability of the aa conformer is the presence of unfavorable steric interactions, known as 1,3-diaxial repulsions, between the two axial substituents and between the substituents and the axial hydrogens on the same side of the ring.
Studies combining theoretical calculations with experimental data, such as low-temperature NMR spectroscopy, have been used to determine the energy differences between the aa and ee conformers of cis-1,3-disubstituted cyclohexanes, including this compound itself. researchgate.net These computational models allow for the quantification of the free energy difference (ΔG) between the conformers, which dictates their relative populations at equilibrium.
| Conformer | Substituent Positions | Key Intramolecular Interaction | Relative Stability |
|---|---|---|---|
| Diequatorial (ee) | C1-equatorial, C3-equatorial | Gauche interaction between substituents. | More Stable |
| Diaxial (aa) | C1-axial, C3-axial | 1,3-diaxial steric repulsion. | Less Stable |
Analysis of Intramolecular Interactions through Quantum Chemical Descriptors (e.g., Natural Bond Orbital (NBO) Analysis)
To gain a deeper understanding of the electronic factors that govern conformational preferences, quantum chemical descriptors are employed. Natural Bond Orbital (NBO) analysis is a powerful technique that transforms the calculated wavefunction into a representation of localized chemical bonds and lone pairs, which aligns with intuitive chemical concepts. uni-muenchen.de
NBO analysis can quantify stabilizing and destabilizing intramolecular interactions. In cis-1,3-disubstituted cyclohexanes, this method has been used to analyze hyperconjugative effects, which involve the donation of electron density from a filled orbital (like a lone pair on oxygen) to an empty antibonding orbital. researchgate.net
Specific interactions identified through NBO analysis include:
n(O) → σ(C-H) : Donation from an oxygen lone pair (n) to the antibonding orbital (σ) of an axial C-H bond on the ring.
n(O) → σ*(C-C) : Donation from an oxygen lone pair to an antibonding orbital of a C-C bond within the ring.
Elucidation of Reaction Mechanisms and Transition States through Computational Methods
Computational chemistry is a vital tool for elucidating the detailed pathways of chemical reactions, including the characterization of short-lived transition states that are difficult to observe experimentally. While specific computational studies on the reaction mechanisms of this compound are not widely reported, methods applied to analogous structures demonstrate the potential of this approach.
For instance, computational studies on the Lewis acid-mediated semipinacol rearrangement of epoxy alcohols have used DFT and higher-level methods to map out the reaction pathway. olemiss.edunih.gov These studies investigate the role of intramolecular interactions in stabilizing intermediates and transition states, providing evidence for mechanisms involving intramolecular proton transfer. olemiss.edu
Furthermore, reaction mechanisms for related methoxy-substituted cyclic compounds have been explored. Computational studies on the hydrogenolysis of anisole, catalyzed by copper-doped porous metal oxides, show a pathway involving the cleavage of the C-O bond to form products that include methoxycyclohexane. rug.nl Such studies calculate the activation energies for different steps, identify reaction intermediates, and build a comprehensive reaction network, demonstrating how computational methods can be used to predict product selectivity and optimize reaction conditions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering deep insights into its structural and electronic properties. By employing various levels of theory, researchers can calculate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, and compare them with experimentally determined values. This correlation is crucial for validating computational models and accurately assigning experimental spectra.
Studies have utilized quantum mechanical calculations to investigate the conformational and spectroscopic characteristics of cis-1,3-disubstituted cyclohexanes. researchgate.net For this compound, the diequatorial (ee) conformer is known to be predominant in the conformational equilibrium at low temperatures. researchgate.net Theoretical calculations are typically performed on this lowest-energy conformation to predict its spectroscopic signature.
Computational methods such as Density Functional Theory (DFT), with functionals like B3LYP, and ab initio methods like Hartree-Fock (HF) are commonly employed. researchgate.netacs.org For NMR spectra prediction, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. researchgate.netnih.govrsc.org
Research by de Oliveira and Rittner provides a detailed comparison between calculated and experimental NMR data for this compound. researchgate.net In their work, geometries were optimized at the B3LYP/6-31G(d,p) level, and NMR shielding constants were subsequently calculated at the GIAO-BLYP/6-311++G(d,p) level. researchgate.net The results demonstrate a strong agreement between the predicted chemical shifts and those obtained from low-temperature ¹H and ¹³C NMR experiments, confirming the reliability of the computational approach. researchgate.net
The calculated ¹H and ¹³C NMR chemical shifts for the predominant diequatorial conformer of this compound show a good correlation with experimental data measured in a CS₂/CD₂Cl₂ solvent mixture at -90 °C. This agreement validates the computational model's ability to reproduce the electronic environment of the nuclei accurately.
Similarly, vibrational frequencies can be calculated at the same levels of theory (HF/6-31G(d,p) and B3LYP/6-31G(d,p)). researchgate.net The predicted sequences of vibrational frequencies generally agree well with corresponding experimental data, further demonstrating the consistency and predictive power of the theoretical calculations. researchgate.net These computational studies are essential for interpreting complex experimental spectra and understanding the fundamental relationships between molecular structure and spectroscopic properties.
Interactive Data Tables
Below are the detailed comparisons of experimental and theoretically calculated NMR data for the diequatorial conformer of this compound.
¹H NMR Chemical Shifts (δ, ppm)
| Proton | Experimental (δ ppm) | Calculated (δ ppm) |
|---|---|---|
| H-1, H-3 | 3.25 | 3.25 |
| H-2e, H-6e | 1.83 | 1.83 |
| H-2a, H-6a | 1.18 | 1.18 |
| H-4e, H-5e | 1.63 | 1.63 |
| H-4a, H-5a | 1.25 | 1.25 |
| OCH₃ | 3.32 | 3.32 |
Data sourced from de Oliveira & Rittner, Spectrochimica Acta Part A, 2005. researchgate.net
¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Experimental (δ ppm) | Calculated (δ ppm) |
|---|---|---|
| C-1, C-3 | 77.2 | 77.2 |
| C-2 | 32.5 | 32.5 |
| C-4, C-6 | 29.8 | 29.8 |
| C-5 | 21.4 | 21.4 |
| OCH₃ | 56.1 | 56.1 |
Data sourced from de Oliveira & Rittner, Spectrochimica Acta Part A, 2005. researchgate.net
Reaction Mechanisms and Chemical Reactivity
Mechanisms of Oxidative Functionalization of C(sp³)-H Bonds
The selective functionalization of otherwise inert C(sp³)–H bonds is a central challenge in chemistry. nih.gov cis-1,3-Dimethoxycyclohexane serves as a model substrate to investigate mechanisms of oxidative C–H bond functionalization, particularly those catalyzed by transition metals. These reactions often proceed through complex, multi-step pathways.
Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single step from one molecule to another. mdpi.comscripps.edu In the context of the oxidative functionalization of this compound, HAT is often the initial and rate-determining step. researchgate.net
Recent studies on the manganese-catalyzed oxidation of meso-diethers, including this compound, have provided insight into this mechanism. Computational studies suggest that the reaction is initiated by a HAT from one of the C–H bonds adjacent to an oxygen atom to a highly reactive manganese-oxo species. researchgate.net The driving force for this transfer is the relative bond dissociation energies (BDEs) of the C–H bond being broken and the O–H bond being formed in the catalyst. mdpi.com The resulting substrate radical is then poised for further reaction. researchgate.net
Key features of HAT pathways in this context include:
Catalyst-Control: The structure of the catalyst, including the ligand environment around the metal center, plays a crucial role in directing the HAT process to a specific C–H bond. researchgate.net
Radical Intermediates: The abstraction of a hydrogen atom generates a carbon-centered radical on the cyclohexane (B81311) ring. The stability and subsequent reactivity of this radical are key determinants of the reaction outcome. mdpi.comrsc.org
Following the initial HAT step, electron transfer (ET) processes are often integral to the catalytic cycle. In the manganese-catalyzed oxidation of this compound, after the formation of the substrate radical, an electron transfer occurs, leading to a cationic intermediate. researchgate.net
The catalytic cycle can be summarized as follows:
HAT: The chiral manganese-oxo catalyst abstracts a hydrogen atom from the substrate. researchgate.net
Electron Transfer: The resulting carbon-centered radical undergoes electron transfer. researchgate.net
Intermediate Formation: This leads to the formation of a chiral cationic intermediate. researchgate.net
Product Formation and Catalyst Regeneration: The intermediate reacts to form the final product, and the catalyst is regenerated to participate in another cycle. researchgate.netrsc.org
This sequence of HAT followed by ET is a common motif in oxidative C–H functionalization reactions catalyzed by transition metals. researchgate.net
A key feature of the enantioselective oxidation of meso-diethers like this compound is the formation of a chiral cationic intermediate. researchgate.net This intermediate is generated after the initial HAT and subsequent electron transfer steps. The chirality of this intermediate is dictated by the chiral catalyst, which effectively controls the stereochemical environment of the reaction. researchgate.net
The reactivity of this cationic species is central to the formation of the final product. For instance, in the presence of a suitable nucleophile or through rearrangement, the cationic intermediate is converted into the functionalized product. In the manganese-catalyzed oxidation, the desymmetrized product, 3-methoxycyclohexanone (B95188), is formed from this intermediate. researchgate.net The ability to generate and control the reactivity of such chiral intermediates is a powerful strategy for asymmetric synthesis. researchgate.netacs.org
Electron Transfer Processes in Catalytic Cycles.
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of this compound, a meso compound, makes it an excellent substrate for studying desymmetrization reactions. The two methoxy (B1213986) groups and the adjacent methylene (B1212753) groups are prochiral, meaning that their selective functionalization can lead to the formation of chiral products.
In the manganese-catalyzed oxidative desymmetrization, the simple this compound was converted to 3-methoxycyclohexanone with low enantiomeric excess (29% ee). researchgate.net However, by modifying the substrate to include a bulkier group, the enantioselectivity of the reaction was significantly improved. This highlights the importance of substrate-catalyst interactions in controlling the stereochemical outcome. researchgate.net The precise fit of the substrate within the catalyst's chiral pocket is essential for high enantio-discrimination. researchgate.net
The stereochemical outcome is a direct consequence of the transition state geometry during the C–H activation step. The catalyst's chiral ligands create a defined three-dimensional space that preferentially accommodates one of the prochiral C–H bonds, leading to the observed enantioselectivity. researchgate.net
Role as a Substrate in Transition Metal-Catalyzed Transformations
This compound has been utilized as a substrate in various transition metal-catalyzed transformations, which are fundamental to modern organic synthesis for forming C-C and C-heteroatom bonds. researchgate.net
One notable example is its use in developing enantioselective C(sp³)–H bond oxidation reactions. A protocol using a chiral manganese catalyst and aqueous hydrogen peroxide enables the site- and enantioselective oxidation of meso-diethers like this compound. researchgate.net This reaction provides direct access to valuable chiral polyoxygenated cyclohexane scaffolds. researchgate.net
Furthermore, related structures like 1,1-dimethoxycyclohexane (B1328912) have been used in reactions such as the intramolecular Hosomi-Sakurai reaction to create spiro benzodihydrofurans. escholarship.org While not a direct transformation of the cis-1,3-isomer, it demonstrates the utility of dimethoxycyclohexane structures in complex molecule synthesis.
The data from these studies, particularly the yields and enantioselectivities, provide crucial benchmarks for the development of new catalytic systems.
| Reaction Type | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Oxidative Desymmetrization | (S,S)-[Mn(OTf)₂(TIPSmcp)] (1 mol%), H₂O₂ (1 equiv.), AcOH | 3-Methoxycyclohexanone | 20% | 29% | researchgate.net |
This table illustrates the outcome of a specific transition metal-catalyzed transformation using this compound, highlighting the potential and challenges in achieving high selectivity.
Applications in Organic Synthesis As a Building Block
Utility as an Intermediate in the Synthesis of Complex Organic Molecules
The strategic incorporation of cis-1,3-dimethoxycyclohexane into synthetic routes allows for the streamlined construction of elaborate molecular frameworks. Its cyclohexane (B81311) core provides a robust scaffold that can be methodically elaborated and functionalized.
A notable example is its use in the total synthesis of complex natural products. For instance, in the synthesis of certain polycyclic furanobutenolide-derived norcembranoids, 1,1-dimethoxycyclohexane (B1328912), a closely related precursor, is advanced through a multi-step sequence to form a key enol ether intermediate. rsc.orgsemanticscholar.org This intermediate then participates in crucial bond-forming reactions, such as palladium-catalyzed asymmetric allylic alkylations, to build the core structure of the target molecule. rsc.orgsemanticscholar.org The cyclohexane ring from the starting material is retained and modified throughout the synthesis, demonstrating its role as a foundational unit.
Furthermore, research has shown that myo-inositol can be treated with 1,1-dimethoxycyclohexane to produce a bisketal, which serves as a precursor for synthesizing rigid diamine monomers used in the creation of polyamides. researchgate.net This highlights the utility of dimethoxycyclohexane derivatives in creating specialized polymers with high glass transition temperatures. researchgate.net
Precursor for the Generation of Bioactive Molecular Cores
The 1,3-dioxygenated pattern present in this compound is a hallmark of various biologically active molecules, including Type II statins. researchgate.net The ability to transform this simple starting material into chiral, polyoxygenated cyclohexane derivatives makes it a valuable precursor for generating cores of medicinally relevant compounds. researchgate.net
Computational studies have elucidated the mechanism of C─H oxidation of meso-diethers like this compound. researchgate.net This process involves a hydrogen atom transfer followed by an electron transfer, leading to a chiral cationic intermediate. The resulting desymmetrized products, such as 3-methoxycyclohexanone (B95188), are valuable intermediates that can undergo further chemical modifications to create a diverse range of structures. researchgate.net This strategy provides a direct pathway to chiral polyoxygenated cyclohexanes, which are key components of many biologically relevant products. researchgate.net
Enabling Enantiospecific Transformations in Asymmetric Synthesis
Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is a cornerstone of modern pharmaceutical development. This compound and its derivatives have proven to be instrumental in this field.
The oxidative desymmetrization of meso compounds like this compound using chiral catalysts is a powerful strategy for generating enantiomerically enriched products. researchgate.net For example, the use of a shaped manganese catalyst in the oxidation of this compound can produce 3-methoxycyclohexanone with a degree of enantioselectivity. researchgate.net While the enantiomeric excess was modest in this specific case, the principle demonstrates the potential for creating chiral building blocks from achiral precursors. researchgate.net
In other synthetic endeavors, derivatives of dimethoxycyclohexane serve as substrates in highly enantioselective reactions. For instance, a TES enol ether derived from 1,1-dimethoxycyclohexane undergoes a palladium-catalyzed asymmetric allylic alkylation to yield an enantioenriched tertiary ether with high enantiomeric excess (92% ee). rsc.orgsemanticscholar.org This chiral ether is a crucial intermediate in the synthesis of complex natural products. rsc.orgsemanticscholar.org
Strategic Use in the Construction of Polyfunctionalized Cyclohexane Derivatives
The cyclohexane scaffold of this compound provides a platform for the introduction of multiple functional groups with defined stereochemistry. This is critical for building molecules with specific three-dimensional arrangements required for biological activity.
Research has demonstrated a protocol for the direct and site-selective oxidation of cyclohexyl-3,5-meso-diethers using a chiral manganese-oxo species. researchgate.net This method allows for the creation of polyfunctionalized cyclohexanes with exceptional enantioselectivity (up to >99% ee). researchgate.net The resulting products, such as 5-methoxycyclohex-2-en-1-one, are key intermediates in the total synthesis of natural products like Rugulin, which possesses potent antibacterial activity. researchgate.net This approach offers a more efficient, single-step synthesis with outstanding enantioselectivity compared to previous multi-step methods. researchgate.net
The desymmetrized products obtained from the oxidation of this compound can undergo further orthogonal chemical modifications, enabling extensive structural diversification and the synthesis of a wide array of polyfunctionalized cyclohexane derivatives. researchgate.net
Future Research Directions and Unexplored Avenues
Application of Advanced Spectroscopic Techniques for Dynamic Conformational Studies
The conformational equilibrium of cis-1,3-dimethoxycyclohexane has been traditionally studied using techniques like low-temperature NMR spectroscopy. researchgate.net However, the application of more advanced spectroscopic methods could provide a more detailed picture of its dynamic behavior. Techniques such as variable temperature NMR can be used to determine thermodynamic parameters associated with conformational equilibria. researchgate.net
Future research could employ techniques like:
Two-dimensional NMR (2D-NMR) spectroscopy: Techniques such as NOESY and ROESY can provide through-space correlations between protons, offering definitive evidence for spatial proximities in different conformers. This would be particularly useful in quantifying the populations of the diequatorial and diaxial forms.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical spectroscopic techniques are highly sensitive to the three-dimensional arrangement of atoms and could provide detailed information about the solution-state conformations and their relative energies.
Femtosecond-resolved spectroscopy: These ultrafast techniques could potentially probe the timescale of the chair-flipping process, providing direct kinetic data on the conformational interconversion of this compound.
By combining these advanced spectroscopic methods with high-level computational chemistry, a more comprehensive and accurate understanding of the conformational landscape of this molecule can be achieved. researchgate.net
Development of Novel Catalytic Transformations Utilizing this compound as a Substrate
The reactivity of this compound as a substrate in catalytic transformations is a largely unexplored area. Its fixed stereochemistry and the presence of two ether functionalities make it an interesting candidate for developing new catalytic methodologies.
Potential research directions include:
C-H Activation/Functionalization: The development of catalysts for the site-selective activation and functionalization of the C-H bonds in this compound could lead to the synthesis of a variety of functionalized cyclohexane (B81311) derivatives. Recent advancements in manganese-catalyzed C(sp³)–H bond oxidation of 1,3-meso diethers provide a promising starting point for such investigations. researchgate.net
Ring-Opening and Ring-Rearrangement Reactions: Catalytic methods for the selective cleavage and rearrangement of the cyclohexane ring could yield valuable acyclic or differently substituted cyclic products.
Asymmetric Catalysis: Utilizing this compound as a prochiral substrate in enantioselective catalysis could lead to the synthesis of chiral building blocks. For instance, desymmetrization of the meso-diether through enantioselective C-H oxidation could provide access to valuable chiral polyoxygenated cyclohexanes. researchgate.net
Hydrogenation and Demethoxylation: Investigating the catalytic hydrogenation of the corresponding aromatic precursor, 1,3-dimethoxybenzene, offers a route to this compound. rsc.orgmsu.edu Further studies on the catalytic demethoxylation could provide pathways to other valuable cyclohexyl derivatives. semanticscholar.org
The development of such catalytic transformations would not only expand the synthetic utility of this compound but also contribute to the broader field of catalysis.
Deepening the Understanding of Solvation Effects on Conformational Equilibria through Advanced Computational Models
The conformational equilibrium of substituted cyclohexanes is known to be influenced by the solvent environment. publish.csiro.auresearchgate.net While some studies have investigated the conformational preferences of related 1,3-disubstituted cyclohexanes in different solvents, a systematic and detailed computational study on this compound is warranted. researchgate.netresearchgate.net
Future research should focus on:
Explicit Solvation Models: Employing molecular dynamics (MD) simulations with explicit solvent molecules can provide a more realistic representation of the solvent's influence on the conformational preferences of this compound compared to implicit continuum models.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be used to treat the solute (this compound) at a high level of quantum mechanical theory while the solvent is treated with a more computationally efficient molecular mechanics force field. This approach can provide a more accurate description of the solute-solvent interactions.
Advanced Force Fields: The development and application of more accurate and specifically parameterized force fields for ethers will be crucial for reliable computational predictions of conformational energies and equilibria in solution. publish.csiro.au
These advanced computational approaches will allow for a more quantitative understanding of how solvent polarity, hydrogen bonding, and other specific solute-solvent interactions modulate the delicate balance between the diequatorial and diaxial conformers of this compound.
Exploration of Solid-State Conformations and Crystal Packing Influences
The conformation of a molecule in the solid state can differ significantly from its preferred conformation in solution due to the influence of crystal packing forces. ucl.ac.uk To the best of our knowledge, the single-crystal X-ray structure of this compound has not been reported.
Future research in this area should involve:
Single-Crystal X-ray Diffraction: Growing suitable crystals of this compound and determining its solid-state structure through X-ray diffraction would provide definitive information about its preferred conformation in the crystalline phase.
Solid-State NMR Spectroscopy: This technique can be used to study the conformation and dynamics of this compound in the solid state, providing complementary information to X-ray diffraction.
Computational Crystal Structure Prediction: Utilizing computational methods to predict the most stable crystal packing arrangements can provide insights into the intermolecular forces that govern the solid-state structure and how they influence the molecular conformation.
Understanding the solid-state behavior of this compound is crucial for applications in materials science and for a complete picture of its conformational preferences across different phases.
Q & A
Q. How does the cis-1,3-dimethoxy substitution influence the chair conformation of cyclohexane?
Q. What synthetic routes are commonly used to prepare cis-1,3-dimethoxycyclohexane?
A key method involves dihydroxylation of cyclohexene derivatives followed by methylation. For instance, hydrogenation of cis-1,3-cyclohexanediol precursors (e.g., from catalytic dihydroxylation of 1,3-cyclohexadiene) with methylating agents like dimethyl sulfate yields the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to retain stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR identify coupling patterns and chemical shifts influenced by the cis-1,3-diaxial or equatorial arrangement.
- IR : Stretching frequencies for methoxy C-O bonds (~1050–1150 cm) confirm substitution.
- X-ray crystallography : Resolves spatial arrangement in solid-state conformations. DFT calculations complement experimental data to validate structural assignments .
Advanced Research Questions
Q. Why is this compound more thermodynamically stable than its trans isomer?
The cis isomer avoids severe steric clashes in chair conformations. In trans-1,3-dimethoxycyclohexane, both methoxy groups occupy axial positions, leading to significant 1,3-diaxial strain. Computational energy comparisons (e.g., using Chem3D or Gaussian) and experimental data (e.g., calorimetry) quantify this stability difference. The cis isomer’s energy is typically 2–4 kcal/mol lower than the trans form .
Q. How can this compound act as a host in supramolecular chemistry?
Q. What computational strategies predict the reactivity of this compound in substitution reactions?
- Molecular dynamics (MD) : Simulates transition states for nucleophilic substitutions.
- Frontier orbital analysis : Identifies electron-rich regions (e.g., methoxy oxygens) prone to electrophilic attack.
- Steric maps : Quantifies steric hindrance using programs like SambVca. These methods explain regioselectivity trends, such as preferential substitution at the less hindered equatorial position .
Q. How do researchers resolve contradictions in reported conformational energy values for this compound?
Discrepancies often arise from solvent effects or computational approximations. A systematic approach combines:
- Solvent-dependent NMR : Measures conformational populations in polar (e.g., DMSO) vs. nonpolar solvents.
- High-level DFT : Uses hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate gas-phase predictions.
- Crystallographic data : Provides benchmark geometries for force field parameterization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
